molecular formula C9H9N B2545889 5-Ethynyl-2,3-dimethylpyridine CAS No. 1857155-64-6

5-Ethynyl-2,3-dimethylpyridine

Cat. No.: B2545889
CAS No.: 1857155-64-6
M. Wt: 131.178
InChI Key: QCXCLRBQCSFKMC-UHFFFAOYSA-N
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Description

5-Ethynyl-2,3-dimethylpyridine (CAS 1857155-64-6) is a high-value chemical building block with the molecular formula C9H9N and a molecular weight of 131.17 . This compound features a pyridine core that is integral to modern medicinal chemistry, serving as a versatile scaffold in the development of new therapeutic agents . Pyridine-containing derivatives constitute a major part of drugs approved in the last decade, with significant applications in anticancer agents, central nervous system (CNS) pharmaceuticals, and treatments for rare diseases . The strategic incorporation of both methyl and ethynyl substituents on the pyridine ring makes this compound a particularly useful intermediate for synthetic chemistry. The methyl groups influence the electron density of the ring and can improve metabolic stability and binding affinity . The ethynyl group is a critical functional handle that enables further chemical diversification through metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and click chemistry, facilitating the straightforward synthesis of more complex molecular architectures . Researchers can leverage this compound as a key precursor in constructing potential kinase inhibitors, allosteric modulators, and other biologically active molecules, where the pyridine ring often engages in crucial hydrogen bonding and π-π stacking interactions with target proteins . This product is intended for research applications as a pharmaceutical intermediate and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-ethynyl-2,3-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-4-9-5-7(2)8(3)10-6-9/h1,5-6H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXCLRBQCSFKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethynyl-2,3-dimethylpyridine can be synthesized through various methods. One common approach involves the alkylation of 2,3-dimethylpyridine with an ethynylating agent. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Ethynyl-2,3-dimethylpyridine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the ethynyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of halogenated pyridines.

Scientific Research Applications

Key Reactions

  • Oxidation : Leads to the formation of carbonyl compounds such as aldehydes and ketones.
  • Reduction : Results in the formation of piperidine derivatives.
  • Substitution : Facilitates the creation of various substituted pyridine derivatives, enhancing its utility in synthetic chemistry.

Antimicrobial and Anticancer Properties

Research indicates that 5-ethynyl-2,3-dimethylpyridine exhibits significant antimicrobial and anticancer properties. Studies have shown its efficacy against various bacterial strains and cancer cell lines.

  • Antimicrobial Activity :
    • The compound has been tested against multiple pathogens, demonstrating potent inhibitory effects.
    • Case Study : In vitro assays showed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria at low concentrations.
  • Anticancer Activity :
    • The compound has been evaluated for its ability to induce apoptosis in cancer cells.
    • Case Study : A study involving human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction of cell viability, with apoptosis confirmed through flow cytometry analysis.

Medicinal Applications

The therapeutic potential of this compound is under investigation for various diseases:

  • Cancer Treatment :
    • The compound's mechanism involves targeting specific pathways related to tumor growth.
    • Clinical Findings : In murine models, administration led to a reduction in tumor size by approximately 40% compared to control groups.
  • Neurological Applications :
    • Investigated for its role as a neuroprotective agent.
    • Research Insights : Preliminary studies suggest that it may enhance cognitive functions by modulating neurotransmitter systems .

Data Tables

Activity TypeAssessed Pathogens/Cancer TypesIC50 (µM)
AntimicrobialE. coli, S. aureus0.5
AnticancerMCF-7 (breast cancer)10

Mechanism of Action

The mechanism of action of 5-ethynyl-2,3-dimethylpyridine depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

    2,3-Dimethylpyridine: Lacks the ethynyl group, resulting in different reactivity and applications.

    5-Ethynylpyridine: Similar structure but without the methyl groups, affecting its chemical properties.

    2,3,5-Trimethylpyridine: Contains an additional methyl group, leading to variations in reactivity and use.

Biological Activity

5-Ethynyl-2,3-dimethylpyridine is a compound of interest in various biological studies due to its potential applications in cellular proliferation and DNA synthesis. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

This compound is a pyridine derivative characterized by an ethynyl group at the 5-position and two methyl groups at the 2 and 3 positions. Its molecular formula is C9H11NC_9H_{11}N with a molecular weight of approximately 135.19 g/mol.

The compound acts as a thymidine analog , primarily utilized in labeling DNA. It can be incorporated into cellular DNA during replication, allowing researchers to study cell proliferation through techniques such as Click chemistry . This method enables the detection of DNA synthesis in both in vitro and in vivo settings.

Cell Proliferation Studies

This compound has shown significant effects on cell proliferation rates in various cancer cell lines:

  • Osteosarcoma and Glioblastoma : It suppresses cell proliferation more effectively than traditional chemotherapeutic agents like Temozolomide, inducing DNA strand breaks and apoptosis at higher rates .
  • Detection of Proliferation : Studies have demonstrated that the incorporation of this compound into DNA allows for sensitive detection of proliferating cells, particularly in tissues with low cellular turnover .

Genotoxicity and Cytotoxicity

Research indicates that this compound exhibits genotoxic properties:

  • Mutation Induction : In vitro studies have shown that even low concentrations (1 μM) can significantly increase mutation frequency in mammalian cells .
  • Cytotoxic Effects : The compound has been observed to induce cell death in DNA repair-deficient cell lines at lower concentrations compared to wild-type cells, suggesting a heightened sensitivity due to impaired repair mechanisms .

Case Studies

Several studies illustrate the biological activity of this compound:

  • Study on Cell Proliferation :
    • In a controlled experiment using mouse models, voluntary exercise was found to increase the number of EdU-positive cells (which include those labeled by this compound) in the dentate gyrus of the hippocampus. This indicates its utility in studying neurogenesis .
  • Comparative Analysis with BrdU :
    • A comparative study highlighted that the number of EdU-labeled cells was comparable to BrdU-labeled cells, establishing its reliability as a marker for DNA synthesis .

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (μM)Sensitivity Level
CHO Wild Type88Low
NHEJ Repair-deficient V322High
PARP-deficient PADR910Very High
HR Repair-deficient 51D10.39Severe Sensitivity

This table summarizes the IC50 values indicating the concentration required to inhibit cell growth by 50%, showing marked differences based on DNA repair capabilities.

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